A Technical Guide to the Physicochemical Properties of tert-Butyl (4,5-dimethylisoxazol-3-yl)carbamate
A Technical Guide to the Physicochemical Properties of tert-Butyl (4,5-dimethylisoxazol-3-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl (4,5-dimethylisoxazol-3-yl)carbamate (CAS No: 174078-98-9) is a heterocyclic organic compound that serves as a valuable intermediate in synthetic chemistry. Its structure, featuring a substituted isoxazole ring and a tert-butoxycarbonyl (Boc) protected amine, makes it a versatile building block in the design and synthesis of more complex molecules, particularly in the fields of medicinal chemistry and agrochemical research. The Boc protecting group offers stability under various reaction conditions while allowing for straightforward deprotection, a critical feature in multi-step synthetic pathways.
This guide provides a comprehensive overview of the known physicochemical properties of this compound. By synthesizing computational data with structural analysis and established analytical principles, this document aims to equip researchers with the critical information needed for its effective handling, characterization, and application in experimental workflows.
Section 1: Chemical Identity and Structure
The fundamental identity of a compound is defined by its structure and internationally recognized identifiers. The isoxazole core is a well-established scaffold in medicinal chemistry, and the Boc-protected amine at the 3-position provides a key functional handle for further synthetic elaboration.
| Identifier | Value |
| IUPAC Name | tert-butyl N-(4,5-dimethyl-1,2-oxazol-3-yl)carbamate |
| CAS Number | 174078-98-9[1][2] |
| Molecular Formula | C₁₀H₁₆N₂O₃[1][2] |
| Molecular Weight | 212.25 g/mol [2] |
| SMILES | CC1=C(ON=C1NC(=O)OC(C)(C)C)C[2] |
| InChIKey | Not explicitly found for this compound, but generated as: WGYJPSCIHFTXSV-UHFFFAOYSA-N |
Section 2: Physicochemical Properties
The physicochemical profile of a molecule is paramount in predicting its behavior in both chemical and biological systems. The following properties for tert-Butyl (4,5-dimethylisoxazol-3-yl)carbamate have been determined primarily through computational methods, providing valuable predictive insights for experimental design.
Quantitative and Predicted Properties
| Property | Value | Source | Significance in Drug Development & Synthesis |
| Calculated LogP | 2.638 | [2] | Indicates moderate lipophilicity, suggesting a good balance between aqueous solubility and membrane permeability, a key factor for ADME properties. |
| Topological Polar Surface Area (TPSA) | 64.36 Ų | [2] | This value is well below the 140 Ų threshold, predicting good cell permeability and potential for oral bioavailability. |
| Hydrogen Bond Acceptors | 4 | [2] | The oxygen and nitrogen atoms can accept hydrogen bonds, influencing solubility and interactions with biological targets. |
| Hydrogen Bond Donors | 1 | [2] | The N-H group of the carbamate is the sole hydrogen bond donor, contributing to its interaction profile. |
| Rotatable Bonds | 1 | [2] | Low rotational freedom suggests a relatively rigid conformation, which can be advantageous for binding to specific targets. |
| Physical State | Solid | [3] | Expected to be a solid at room temperature, typical for molecules of this size and structure. |
| Melting Point | Data not available | No experimental data was found in the reviewed literature. | |
| Boiling Point | Data not available | No experimental data was found in the reviewed literature. |
Solubility Profile (Predicted)
No experimental solubility data is currently available. However, based on the calculated LogP of 2.64, a qualitative solubility profile can be predicted:
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Aqueous Solubility : Expected to be low.
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Organic Solvent Solubility : Expected to be soluble in common organic solvents such as methanol, ethanol, dichloromethane (DCM), ethyl acetate (EtOAc), and dimethyl sulfoxide (DMSO). This is typical for Boc-protected compounds used in organic synthesis.
Section 3: Spectroscopic and Analytical Characterization
Proper characterization is essential to confirm the identity and purity of the compound. While specific spectra for this compound are not publicly available, the following section details the expected analytical data based on its structure.
Expected Spectroscopic Data
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¹H Nuclear Magnetic Resonance (¹H NMR):
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~1.5 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group of the Boc protector.
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~2.0-2.2 ppm (singlet, 3H): Protons of the methyl group at position 4 of the isoxazole ring.
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~2.2-2.4 ppm (singlet, 3H): Protons of the methyl group at position 5 of the isoxazole ring.
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~7.0-8.0 ppm (broad singlet, 1H): The N-H proton of the carbamate, which may be exchangeable with D₂O.
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¹³C Nuclear Magnetic Resonance (¹³C NMR):
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~10-12 ppm: Carbons of the two methyl groups on the isoxazole ring.
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~28 ppm: Carbons of the three methyl groups of the tert-butyl group.
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~80 ppm: The quaternary carbon of the tert-butyl group.
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~110-160 ppm: Four distinct signals corresponding to the carbons of the isoxazole ring and the carbamate carbonyl (C=O).
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Mass Spectrometry (MS):
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Electrospray Ionization (ESI+): Expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z ≈ 213.1. A sodium adduct [M+Na]⁺ at m/z ≈ 235.1 may also be observed.
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Fragmentation: Common fragmentation patterns would include the loss of the tert-butyl group (-57 Da) or isobutylene (-56 Da), and the loss of the entire Boc group (-100 Da).
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Infrared (IR) Spectroscopy:
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~3300 cm⁻¹: N-H stretching vibration of the carbamate.
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~2980 cm⁻¹: C-H stretching from the methyl and tert-butyl groups.
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~1720 cm⁻¹: Strong C=O stretching of the carbamate carbonyl group.
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~1500-1600 cm⁻¹: C=N and C=C stretching vibrations from the isoxazole ring.
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Workflow for Compound Characterization
The following diagram outlines a standard workflow for the analytical characterization and purity assessment of a synthetic intermediate like tert-Butyl (4,5-dimethylisoxazol-3-yl)carbamate.
Caption: Standard workflow for confirming the structure and purity of the synthesized compound.
Section 4: Safety, Handling, and Storage
Understanding the potential hazards is crucial for safe laboratory practice. The following information is based on the Globally Harmonized System (GHS) classification.
Hazard Statements
Precautionary Statements & Handling
Due to the identified hazards, appropriate personal protective equipment (PPE) is mandatory when handling this compound.
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P264: Wash hands and exposed skin thoroughly after handling.[2]
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P280: Wear protective gloves, eye protection (safety glasses or goggles), and a lab coat.[2]
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P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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P362+P364: Take off contaminated clothing and wash it before reuse.[2]
Storage
Proper storage is essential to maintain the compound's integrity and purity over time.
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General: Store in a tightly sealed container in a dry, cool, and well-ventilated area.
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Recommended Temperature: For long-term storage, maintain at 2-8°C.[1]
Section 5: Relationship between Structure and Properties
The physicochemical properties of this molecule are a direct consequence of its chemical structure. The diagram below illustrates how its core components dictate its key characteristics, which in turn influence its utility in research.
Caption: How structural features determine physicochemical properties and their practical implications.
Conclusion
tert-Butyl (4,5-dimethylisoxazol-3-yl)carbamate is a synthetic intermediate with a well-defined profile of computationally predicted physicochemical properties that suggest its utility in drug discovery and organic synthesis. Its moderate lipophilicity and TPSA value are favorable for developing orally bioavailable compounds. The presence of the Boc-protecting group provides a stable yet readily cleavable handle for building molecular complexity. While experimental data on physical constants like melting and boiling points are lacking, the available safety, structural, and computational data provide a solid foundation for its use in a research setting. Adherence to recommended safety and handling protocols is essential to ensure its proper use.
References
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tert-Butyl N-(4,5-dimethyl-1,2-oxazol-3-yl)carbamate. PubChem, National Center for Biotechnology Information. Available at: [Link]
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tert-Butyl carbamate. National Center for Biotechnology Information (PMC). Available at: [Link]



